2,2,2-trifluoroethyl N-(1,3,4-thiadiazol-2-yl)carbamate
Overview
Description
“2,2,2-trifluoroethyl N-(1,3,4-thiadiazol-2-yl)carbamate” is a chemical compound with the molecular formula C5H4F3N3O2S . It is a powder at room temperature .
Synthesis Analysis
The synthesis of “this compound” can be achieved from 2-Amino-1,3,4-thiadiazole and 2,2,2-TRIFLUOROETHYL CHLOROFORMATE .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H7F3N4O2S/c11-10(12,13)5-19-9(18)15-8-17-16-7(20-8)6-3-1-2-4-14-6/h1-4H,5H2,(H,15,17,18) .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular weight (227.16), and it is a powder at room temperature .Scientific Research Applications
Synthesis and Material Applications
- Electroluminescent Polymers : A study explored the design and synthesis of a star-shaped single-polymer system for applications in electroluminescent devices. This research highlights the potential of thiadiazole derivatives in constructing materials with advanced optical properties, such as saturated white electroluminescence and amplified spontaneous emission, due to their ability to modulate intermolecular interactions and concentration quenching (Liu et al., 2016).
Synthesis Methodologies
- Microwave-Assisted Synthesis : The efficient synthesis of 1,3,4-thiadiazol-2-yl urea derivatives using microwave irradiation presents a convenient method, enhancing reaction speeds and yields. This approach underscores the compound's role in facilitating the development of novel derivatives with potential biological activities (Li & Chen, 2008).
Biological and Chemical Properties
Antibacterial Activities : Research into imidazo[2,1-b]-1,3,4-thiadiazoles, synthesized from thiadiazole derivatives, indicates slight to moderate antibacterial activity against various microorganisms. This finding is pivotal for the development of new antimicrobial agents with thiadiazole cores (Atta et al., 2011).
Antifilarial and Antitumor Agents : The preparation of 2,4-disubstituted thiazoles and selenazoles, including derivatives of thiadiazoles, has been shown to inhibit leukemia cell proliferation and demonstrate in vivo antifilarial activity. This underlines the therapeutic potential of thiadiazole derivatives in cancer and parasitic diseases treatment (Kumar et al., 1993).
Agricultural Applications
- Pesticide Formulation : Solid lipid nanoparticles and polymeric nanocapsules containing thiadiazole derivatives have been investigated for the sustained release of pesticides in agricultural applications. This research suggests that such nanocarriers can improve the efficacy and reduce the environmental impact of fungicides, showcasing the compound's utility in precision agriculture (Campos et al., 2015).
Safety and Hazards
Properties
IUPAC Name |
2,2,2-trifluoroethyl N-(1,3,4-thiadiazol-2-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F3N3O2S/c6-5(7,8)1-13-4(12)10-3-11-9-2-14-3/h2H,1H2,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIWFWHVLSORFJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN=C(S1)NC(=O)OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F3N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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